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molecular formula C7H5NO3S B028170 Saccharin CAS No. 81-07-2

Saccharin

Cat. No. B028170
M. Wt: 183.19 g/mol
InChI Key: CVHZOJJKTDOEJC-UHFFFAOYSA-N
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Patent
US04259498

Procedure details

Various procedures have been reported for synthesizing 3-disubstituted-benz[d]isothiazole-1,1-dioxides and 3,3-disubstituted-2,3-dihydrobenz[d]isothiazole-1,1-dioxides from saccharin (3-oxo-2,3-dihydrobenz[d]isothiazole-1,1-dioxide) and from saccharin pseudo-chloride (3-chlorobenz[d]isothiazole-1,1-dioxide). As reported by A. Mustafa et al, J. Chem. Soc., 1952, p. 1339, the treatment of saccharin pseudo-chloride with excess phenylmagnesium bromide gave the corresponding 3,3-diphenyl-2,3-dihydrobenz[d]isothiazole-1,1-dioxide in almost quatitative yield. Methyl-, ethyl-, n-propyl- and n-butylmagnesium halides were reported by these authors to react analogously. R. A. Abramovitch et al, J. Chem. Soc., Perkin Trans I, 1974(22), p. 2589, reviewed and reinvestigated the reactions of saccharins with alkyl and aryl Grignard reagents and found that either the 3-alkyl (or 3-aryl)-benz[d]isothiazole-1,1-dioxide and/or the open-chain tertiary alcohol, o--CR2OH benzenesulfonamide wherein R is alkyl (or aryl) were obtained with one exception. When saccharin was treated with an excess of phenylmagnesium bromide in boiling tetrahydrofuran, 3,3-diphenyl-2,3-dihydrobenz[d]isothiazole-1,1-dioxide was obtained as the minor product together with the open-chain tertiary alcohol.
[Compound]
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
n-propyl- and n-butylmagnesium halides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
saccharins
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
aryl Grignard reagents
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
3-alkyl (or 3-aryl)-benz[d]isothiazole-1,1-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
tertiary alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
o--CR2OH benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[S:1]1([C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:5](=O)[NH:4]1)(=[O:3])=[O:2].[C:13]1([Mg]Br)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>O1CCCC1>[C:13]1([C:5]2([C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:7]3[CH:8]=[CH:9][CH:10]=[CH:11][C:12]=3[S:1](=[O:3])(=[O:2])[NH:4]2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1(=O)(=O)NC(=O)C2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
n-propyl- and n-butylmagnesium halides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
saccharins
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
aryl Grignard reagents
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
3-alkyl (or 3-aryl)-benz[d]isothiazole-1,1-dioxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
tertiary alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
o--CR2OH benzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react analogously
CUSTOM
Type
CUSTOM
Details
were obtained with one exception

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(NS(C2=C1C=CC=C2)(=O)=O)C2=CC=CC=C2
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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